![molecular formula C8H4F3NS2 B1298414 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol CAS No. 23420-87-3](/img/structure/B1298414.png)
5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol
Overview
Description
The trifluoromethyl group is a functional group that has the formula -CF3 . It plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
Synthesis Analysis
The synthesis of trifluoromethylated compounds often involves denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride . Another method involves the [3 + 2]-cycloaddition of nitrile imines with CF3CN .Molecular Structure Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . The molecular geometry and vibrational wavenumbers can be determined by Hartree–Fock (HF) and DFT calculations .Chemical Reactions Analysis
Trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For example, the introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity .Scientific Research Applications
Pharmaceutical Development
The trifluoromethyl group in compounds like 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol has been noted for its presence in several FDA-approved drugs . This group can significantly affect the pharmacological activity of a molecule, making it a valuable feature in drug design. Specifically, this compound could be explored for its potential as a building block in synthesizing new therapeutic agents that require the trifluoromethyl group for their biological activity.
Organic Synthesis
In organic chemistry, the benzothiazole moiety is a crucial component for constructing complex molecules . The presence of the trifluoromethyl group can introduce unique electronic and steric properties, which are beneficial in various synthetic routes. Researchers can utilize this compound in the synthesis of more complex structures, potentially leading to new materials or chemical entities.
Agrochemical Research
Fluorine-containing compounds like 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol have applications in the development of agrochemicals . The trifluoromethyl group can impart properties such as increased stability and bioactivity, making this compound a candidate for creating new pesticides or herbicides.
Biological Studies
Compounds with the benzothiazole structure have been studied for their biological activities . 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol could be used in biological assays to understand its interaction with various enzymes or receptors. This could lead to insights into new mechanisms of action for therapeutic targets.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NS2/c9-8(10,11)4-1-2-6-5(3-4)12-7(13)14-6/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRUWESABPZMRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350684 | |
Record name | 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23420-87-3 | |
Record name | 5-(Trifluoromethyl)-2(3H)-benzothiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23420-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)-1,3-benzothiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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